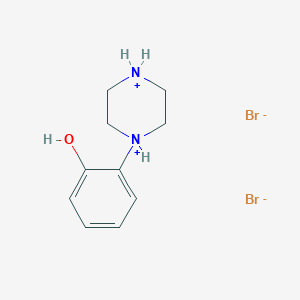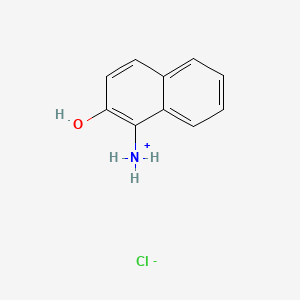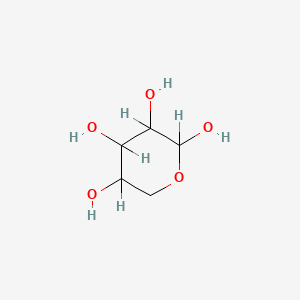
4-Methyl-3-nitrophenol
概要
説明
作用機序
Target of Action
4-Methyl-3-nitrophenol, also known as 3-Methyl-4-Nitrophenol (PNMC), is a major degradation product of the organophosphate insecticide fenitrothion and a component of diesel exhaust particles . It is becoming a widely spread environmental endocrine disruptor It is known to affect the female reproductive system .
Mode of Action
The mode of action of this compound involves its interaction with the spindle apparatus in oocytes. It disturbs the spindle stability, specifically decreasing the spindle density and increasing the spindle length . The weakened spindle pole location of the microtubule-severing enzyme Fignl1 may result in a defective spindle apparatus in this compound-exposed oocytes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of the compound by certain strains of bacteria. Methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) are identified as the intermediates before ring cleavage during this compound degradation by Burkholderia sp. strain SJ98 . The pnpABA1CDEF cluster involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism is also likely responsible for this compound degradation in this strain .
Pharmacokinetics
It is known that exposure to this compound significantly compromises oocyte maturation .
Result of Action
The molecular and cellular effects of this compound’s action include significant mitochondrial dysfunction, including changes in mitochondria distribution, ATP production, mitochondrial membrane potential, and ROS accumulation . The mRNA levels of the mitochondria-related genes are also significantly impaired . These alterations trigger early apoptosis in the oocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. As a constituent of diesel exhaust particles and degradation products of insecticide fenitrothion, it is a widely distributed environmental contaminant . Its effects on the female reproductive system and oocyte maturation highlight the importance of understanding and mitigating environmental exposure .
生化学分析
Biochemical Properties
4-Methyl-3-nitrophenol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the degradation pathway of the insecticide fenitrothion, where it serves as a primary breakdown product . The enzymes PNP 4-monooxygenase (PnpA) and 1,4-benzoquinone reductase (PnpB) have been identified as key players in the biochemical reactions involving this compound .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been reported to deteriorate oocyte maturation by inducing spindle instability and mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. PnpA is able to catalyze the monooxygenation of this compound to methyl-1,4-benzoquinone (MBQ), and PnpB catalyzes the reduction of MBQ to methylhydroquinone (MHQ) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the microbial degradation of this compound involves several stages, with different intermediates being formed at each stage .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. For example, it has been reported to have endocrine disruptive effects in rats, affecting the female reproductive system .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the degradation pathway of fenitrothion, an organophosphorus pesticide .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrophenol can be synthesized through several methods. One common method involves the nitration of m-cresol (3-methylphenol) using nitric acid in the presence of sulfuric acid . The reaction typically proceeds as follows:
Nitration: m-Cresol is dissolved in sulfuric acid, and nitric acid is added dropwise while maintaining a low temperature to control the reaction rate. The mixture is then stirred and heated to complete the nitration process.
Isolation: The reaction mixture is poured into ice water to precipitate the product, which is then filtered and purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous nitration process where m-cresol is continuously fed into a reactor containing nitric and sulfuric acids. The product is then separated and purified using techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions: 4-Methyl-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Nitration: Nitric acid in the presence of sulfuric acid.
Major Products Formed:
Reduction: 4-Methyl-3-aminophenol.
Halogenation: 4-Methyl-3-nitro-2-chlorophenol or 4-Methyl-3-nitro-2-bromophenol.
Nitration: 2,4-Dinitro-3-methylphenol.
科学的研究の応用
4-Methyl-3-nitrophenol has a wide range of applications in scientific research:
類似化合物との比較
- 2-Nitro-4-hydroxytoluene
- 3-Nitro-p-cresol
- 4-Hydroxy-2-nitrotoluene
Comparison: 4-Methyl-3-nitrophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 3-Nitro-p-cresol, for example, the presence of the methyl group in the para position relative to the hydroxyl group in this compound can lead to different steric and electronic effects, impacting its reactivity in substitution reactions and its interaction with biological targets .
特性
IUPAC Name |
4-methyl-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXDUKMTVYBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879085 | |
| Record name | 3-NITRO-P-CRESOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS] | |
| Record name | 3-Nitro-p-cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10808 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000632 [mmHg] | |
| Record name | 3-Nitro-p-cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10808 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2042-14-0, 68137-09-7 | |
| Record name | 4-Methyl-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2042-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(Or 4)-methyl-3-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-NITRO-P-CRESOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITRO-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B422HUD6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















